

# Application Notes and Protocols for Intraperitoneal Administration of cis-J-113863

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## Compound of Interest

Compound Name: *cis-J-113863*

Cat. No.: B2807753

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**Audience:** This document is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.

**Abstract:** **cis-J-113863** is a potent and selective small molecule antagonist for the chemokine receptor 1 (CCR1).<sup>[1][2]</sup> It also demonstrates high-affinity antagonism for the human CCR3 receptor.<sup>[2][3]</sup> Due to its ability to inhibit inflammatory responses, such as chemotaxis, **cis-J-113863** is a valuable tool for in vivo studies of inflammatory diseases, including arthritis.<sup>[2][4]</sup> These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of **cis-J-113863** in a research setting, with a focus on established protocols and methodologies for murine models.

## Pharmacological and Chemical Properties

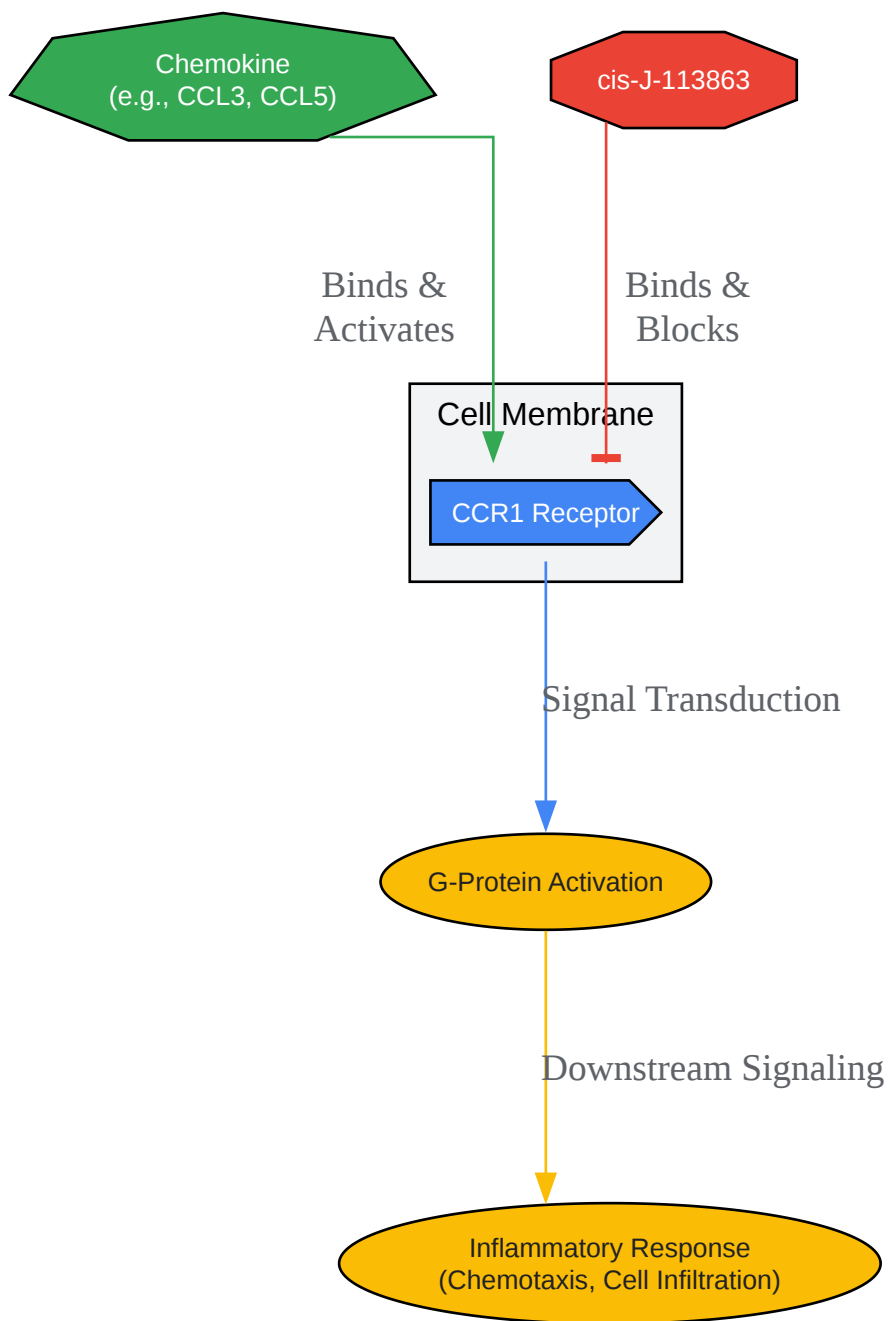
**cis-J-113863** is a competitive antagonist that blocks the binding of chemokines to CCR1, thereby inhibiting downstream signaling and cell migration.<sup>[1]</sup> Its key properties are summarized below.

Property	Value	Source
Molecular Weight	655.44 g/mol	[3][4]
Formula	C <sub>30</sub> H <sub>37</sub> Cl <sub>2</sub> IN <sub>2</sub> O <sub>2</sub>	[3][4]
CAS Number	202796-41-6	[3][4]
Purity	≥98%	[3][4]
Human CCR1 IC <sub>50</sub>	0.9 nM	[2][3][4]
Mouse CCR1 IC <sub>50</sub>	5.8 nM	[2][3][4]
Human CCR3 IC <sub>50</sub>	0.58 nM	[2][3]
Mouse CCR3 IC <sub>50</sub>	460 nM	[2][3]
Storage	Store at +4°C	[3][4]

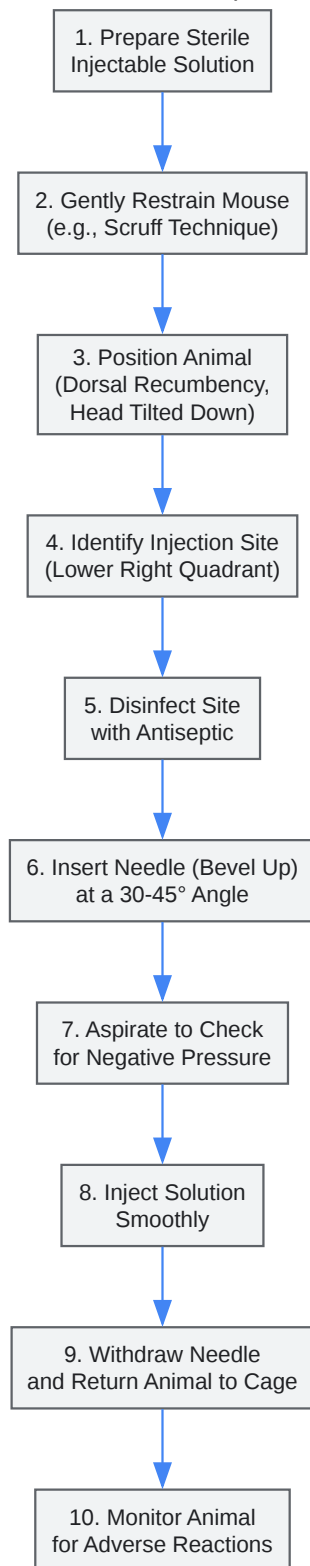
## Mechanism of Action: CCR1 Antagonism

CCR1 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., CCL3, CCL5), initiates intracellular signaling cascades that lead to leukocyte chemotaxis and activation. **cis-J-113863** competitively binds to CCR1, preventing this interaction and thereby mitigating the inflammatory response. The compound is reported to be inactive against CCR2, CCR4, and CCR5.[2][5]

## Simplified CCR1 Signaling and Antagonism by cis-J-113863



## Standard Workflow for Murine Intraperitoneal (IP) Injection

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